S1P1 Agonist Class Membership and Patent Exemplification vs. Generic Oxadiazole-Containing Screening Compounds
This compound falls within the general Markush structure of US-9187437-B2, which claims substituted oxadiazole compounds as S1P1 agonists for autoimmune disorders [1]. The patent explicitly requires a 5‑position alkyl/alkoxyalkyl substituent on the oxadiazole ring for S1P1 agonism, distinguishing it from generic oxadiazole screening compounds that lack this feature. Quantitative EC50 data for this precise compound are not disclosed in the patent or any subsequent peer-reviewed paper. Consequently, the differentiation value is limited to IP-based novelty and structural-fit confirmation rather than a potency comparison.
| Evidence Dimension | S1P1 receptor agonism (patent scope) |
|---|---|
| Target Compound Data | Not disclosed for this specific compound |
| Comparator Or Baseline | Generic 1,3,4-oxadiazole screening compounds (e.g., 5-phenyl or 5-methyl analogs) not covered by the S1P1 agonist patent claims |
| Quantified Difference | None available; differentiation rests on structural compliance with patent claims requiring a 5‑alkoxyalkyl substituent |
| Conditions | Patent claim analysis (US-9187437-B2); no in vitro assay data provided |
Why This Matters
For procurement in S1P1-focused discovery programs, the patent context provides a rationale for selecting this compound over generic oxadiazole fragments that are unlikely to activate S1P1.
- [1] U.S. Patent US-9187437-B2: Substituted oxadiazole compounds. Published 2015-11-17. Filed 2011-09-23. View Source
